molecular formula C10H12FN B2679310 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 249624-75-7

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2679310
CAS No.: 249624-75-7
M. Wt: 165.211
InChI Key: BVLWMCKKBJGKBK-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position on the isoquinoline ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 7-fluoroisoquinoline and methylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of catalysts such as palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

Its close analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to have a broad spectrum of action in the brain . It’s reasonable to hypothesize that 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline may have similar targets.

Mode of Action

1metiq, a related compound, has been found to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1metiq affects dopamine metabolism . Therefore, it’s possible that this compound may also influence similar pathways and their downstream effects.

Result of Action

Related compounds like 1metiq have been found to have neuroprotective properties . It’s plausible that this compound may have similar effects.

Scientific Research Applications

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives.

    Industrial Applications: The compound is used in the development of novel materials and chemical processes.

Comparison with Similar Compounds

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 7-Fluoro-2-methylquinoline
  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Comparison:

  • 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity.
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline lacks the methyl group, which may result in different reactivity and biological properties.
  • 7-Fluoro-2-methylquinoline has a similar structure but differs in the position of the methyl group, affecting its chemical behavior.
  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline contains a nitro group instead of a fluorine atom, leading to different electronic properties and reactivity.
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline lacks the fluorine atom, which can alter its chemical and biological characteristics.

Properties

IUPAC Name

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLWMCKKBJGKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249624-75-7
Record name 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 7-fluoro-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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Synthesis routes and methods II

Procedure details

To the solution of 1-methyl-7-fluoro-3,4-dihydroisoquinoline (2.4 g, 14.7 mmol) prepared in Step 2 in methanol (10 ml), sodium borohydride (0.28 g, 1 eq.) was portionwise added. The reaction mixture was stirred for 3 hours and 1N hydrochloric acid solution (20 ml) was added thereto. The reaction mixture was washed with dichloromethane. The water layer was adjusted to pH 12 with potassium hydroxide solution and extracted with dichloromethane. The extract was washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 2.0 g of the titled compound.
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Synthesis routes and methods III

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using 4-fluorophenethylamine and acetyl chloride, 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 69%) The product was used in the subsequent step without further purification.
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